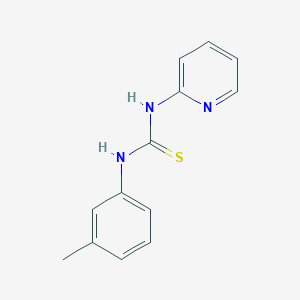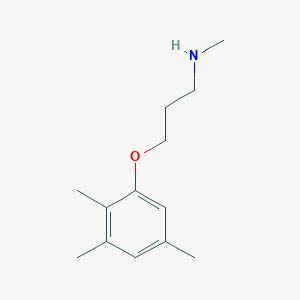
1-(3-Methylphenyl)-3-(2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-3-(2-pyridinyl)thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a related compound, was synthesized and characterized, showing stability and molecular docking capabilities. Quantum chemical studies using DFT methods affirmed its structural properties (Mushtaque et al., 2016).
Biological Activities and DNA Binding
- Similar derivatives like 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea have been synthesized, exhibiting significant DNA binding abilities and cytotoxic nature against certain cell lines, indicating potential in cancer research (MD Mushtaque et al., 2017).
- Other thiourea derivatives demonstrated strong DNA binding and potential for anticancer, antioxidant, antibacterial, and antifungal activities, which could be relevant for research into similar compounds (Shaista Tahir et al., 2015).
Materials Science and Corrosion Inhibition
- A related compound, 1-methyl-3-pyridin-2-yl-thiourea, was effective in inhibiting the corrosion of mild steel in acidic medium, suggesting possible applications in materials science (S. Hosseini & A. Azimi, 2009).
Catalytic and Chemical Reactions
- Charged thiourea derivatives have shown significant catalytic activity in Friedel-Crafts reactions, a finding that could be extrapolated to similar compounds (Yang Fan et al., 2018).
Eigenschaften
Produktname |
1-(3-Methylphenyl)-3-(2-pyridinyl)thiourea |
|---|---|
Molekularformel |
C13H13N3S |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S/c1-10-5-4-6-11(9-10)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
PQYWQBHBAVCIGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=N2 |
Löslichkeit |
1.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]methyl]-4-propan-2-ylphenol](/img/structure/B1224989.png)
![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)
![2-imino-10-methyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(3-pyridinylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1224994.png)
![2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1224995.png)
![{5-[3-(2,4-Dichloro-benzyloxy)-benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid](/img/structure/B1224996.png)
![7-Methoxy-2-[4-[(2-methylphenyl)-oxomethyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1224997.png)
![6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1224998.png)
acetic acid](/img/structure/B1225000.png)
![3-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1225001.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1225003.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)

![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)